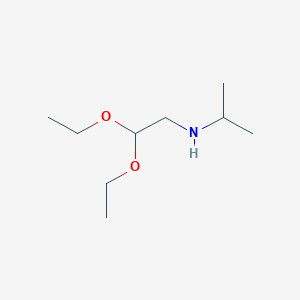

N-(2,2-diethoxyethyl)propan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Synthesis Analysis

Amines can be synthesized in the laboratory in a number of ways. Alkylation of ammonia, reduction of nitriles, reduction of amides, reduction of nitro compounds, and reductive amination of aldehydes and ketones are methods commonly used for preparing amines .Molecular Structure Analysis

In amines, the nitrogen atom is attached to either hydrogen atoms or organic groups. If all the substituents are organic groups, then the compound is a tertiary amine. If only two are organic groups, it is a secondary amine, and if only one is an organic group, it is a primary amine .Chemical Reactions Analysis

Amines are bases, and they can undergo a number of reactions due to the lone pair of electrons on the nitrogen. They can participate in hydrogen bonding, and this affects their physical properties such as boiling points. They can also react with acids to form amine salts .Physical And Chemical Properties Analysis

Amines are generally colorless, although they may yellow upon standing in air. Lower amines are soluble in water but become less soluble as the length of the hydrocarbon chain increases .Scientific Research Applications

Gas-Phase Elimination Kinetics

N-(2,2-diethoxyethyl)propan-2-amine exhibits interesting gas-phase elimination kinetics. At temperatures between 320-380°C and pressures of 40-150 Torr, it undergoes homogeneous, unimolecular reactions following a first-order rate law. The compound participates in two parallel reactions: one yielding ethanol and 2-ethoxyethenamine, which further decomposes, and another producing ethane and the corresponding ethyl ester of an α-amino acid. This research gives insight into the compound's stability and reactivity under elevated temperatures and pressures, suggesting potential applications in industrial processes requiring thermal stability (Mora et al., 2008).

Complexation with Metal Ions

The compound is structurally related to hexadentate N3O3 amine phenols, which have been studied for their ability to complex with Group 13 metal ions. This implies that derivatives of N-(2,2-diethoxyethyl)propan-2-amine could potentially be used in designing new ligands for metal ion complexation, which is relevant in fields like catalysis or material science (Liu et al., 1993).

Synthetic Chemistry

N-(2,2-diethoxyethyl)propan-2-amine and its derivatives play a role in the synthesis of various chemical structures. It is involved in the synthesis of 3-(polyhaloacyl)chromones from 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones, indicating its utility in synthetic chemistry for creating complex molecules with potential applications in material science or pharmaceuticals (Sosnovskikh et al., 2006).

Polymer Science

The compound is involved in the synthesis and ring-opening polymerization of N-substituted 2-iminotetrahydrofurans, leading to the formation of N-substituted polyamides. This indicates its potential application in the field of polymer science, where it could be used to create novel polymeric materials with specific properties (Mukaiyama & Sato, 1963).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2,2-diethoxyethyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO2/c1-5-11-9(12-6-2)7-10-8(3)4/h8-10H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWDBJSISGDDDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(C)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10500607 |

Source

|

| Record name | N-(2,2-Diethoxyethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69128-20-7 |

Source

|

| Record name | N-(2,2-Diethoxyethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Pyridin-4-yl)amino]propan-1-ol](/img/structure/B1314045.png)